5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
CAS No.: 898361-55-2
Cat. No.: VC4333902
Molecular Formula: C18H20Cl2N4OS
Molecular Weight: 411.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898361-55-2 |
|---|---|
| Molecular Formula | C18H20Cl2N4OS |
| Molecular Weight | 411.35 |
| IUPAC Name | 5-[(2,4-dichlorophenyl)-piperidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Standard InChI | InChI=1S/C18H20Cl2N4OS/c1-2-14-21-18-24(22-14)17(25)16(26-18)15(23-8-4-3-5-9-23)12-7-6-11(19)10-13(12)20/h6-7,10,15,25H,2-5,8-9H2,1H3 |
| Standard InChI Key | MNPNSXBOFSEHNU-UHFFFAOYSA-N |
| SMILES | CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCCCC4)O |
Introduction
The compound is a complex organic molecule featuring a thiazolo[3,2-b] triazole core, which is substituted with a 2,4-dichlorophenyl and piperidin-1-yl group, along with an ethyl group. This structure suggests potential biological activity, possibly as a pharmaceutical agent.
Synthesis
The synthesis of this compound would likely involve multiple steps, including:
-
Step 2: Introduction of the 2,4-dichlorophenyl and piperidin-1-yl groups.
-
Step 3: Addition of the ethyl group.
Each step would require specific reagents and conditions to ensure high yield and purity.
Biological Activity
Compounds with similar structures have shown various biological activities, including:
-
Antimicrobial Activity: Thiazole and triazole rings are known for their antimicrobial properties.
-
Anticancer Activity: Some triazole derivatives have been studied for their anticancer potential.
-
Neurological Effects: Piperidine derivatives can interact with neurological receptors.
Research Findings
While specific research findings on this exact compound are not available, similar compounds have been studied extensively. For example, triazole derivatives have shown promise in drug development due to their versatility and potential for biological activity.
Data Tables
Since specific data on this compound is not available, here is a hypothetical table structure that might be used to summarize its properties and biological activities:
| Property/Activity | Value/Description |
|---|---|
| Molecular Weight | Not Available |
| Solubility | Moderate to Low |
| Antimicrobial Activity | Potential |
| Anticancer Activity | Potential |
| Neurological Effects | Potential |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume